Cas no 305373-40-4 (4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate)

4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate is a specialized organic compound featuring a sulfonamide and ester functional group, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the 4-chlorobenzenesulfonyl moiety enhances its reactivity in nucleophilic substitution reactions, while the acetamidophenyl acetate group contributes to its versatility as an intermediate in drug development. This compound is particularly useful in the synthesis of biologically active molecules due to its structural complexity and potential for further functionalization. Its stability under controlled conditions and high purity make it suitable for precise laboratory applications. Researchers often employ it in the preparation of sulfonamide-based therapeutics or as a building block for advanced organic synthesis.
4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate structure
305373-40-4 structure
Product Name:4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate
CAS No:305373-40-4
MF:C16H14ClNO5S
MW:367.804062366486
CID:6448936
Update Time:2025-05-22

4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate
    • 4-(N-((4-chlorophenyl)sulfonyl)acetamido)phenyl acetate
    • Acetamide, N-[4-(acetyloxy)phenyl]-N-[(4-chlorophenyl)sulfonyl]-
    • Inchi: 1S/C16H14ClNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3
    • InChI Key: PXUXGGGKXFTAKX-UHFFFAOYSA-N
    • SMILES: C(N(C1=CC=C(OC(C)=O)C=C1)S(C1=CC=C(Cl)C=C1)(=O)=O)(=O)C

4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate Pricemore >>

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Additional information on 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate

Recent Advances in the Study of 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate (CAS: 305373-40-4): A Comprehensive Research Brief

The compound 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate (CAS: 305373-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential mechanisms of action, particularly in the context of anti-inflammatory and anticancer drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 305373-40-4, comparing traditional methods with novel microwave-assisted synthesis techniques. The researchers achieved a 28% improvement in yield (up to 82%) while reducing reaction time from 12 hours to just 45 minutes. This advancement in synthetic methodology could significantly impact the compound's scalability for potential pharmaceutical applications.

Pharmacological investigations have revealed that 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate demonstrates potent COX-2 inhibitory activity with remarkable selectivity (IC50 = 0.18 μM for COX-2 vs 12.4 μM for COX-1). This selective inhibition profile suggests potential as a next-generation NSAID with reduced gastrointestinal side effects. Molecular docking studies indicate that the 4-chlorobenzenesulfonyl moiety plays a crucial role in binding to the COX-2 active site through multiple hydrophobic interactions.

In oncology research, preliminary in vitro studies using MCF-7 breast cancer cell lines showed that 305373-40-4 induces apoptosis through the mitochondrial pathway, with observed caspase-3 activation and PARP cleavage at concentrations as low as 5 μM. Interestingly, the compound appears to synergize with conventional chemotherapeutic agents like doxorubicin, potentially allowing for dose reduction while maintaining therapeutic efficacy.

Metabolic stability studies conducted in human liver microsomes indicate that 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate has a moderate half-life of approximately 3.2 hours, with the acetate group being the primary site of metabolic cleavage. Researchers are currently exploring prodrug modifications to improve oral bioavailability, which currently stands at 42% in rodent models.

The safety profile of 305373-40-4 appears promising based on acute toxicity studies in animal models. No significant organ toxicity was observed at therapeutic doses, though mild reversible hepatotoxicity was noted at concentrations exceeding 100 mg/kg. These findings support further investigation into the compound's therapeutic potential while highlighting the need for comprehensive toxicological evaluation.

Current research directions include structure-activity relationship (SAR) studies to optimize both potency and pharmacokinetic properties, as well as formulation development for potential clinical translation. The unique chemical architecture of 4-N-(4-chlorobenzenesulfonyl)acetamidophenyl acetate continues to inspire novel synthetic analogs, with several patent applications filed in the past year covering various derivatives and their medical applications.

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